molecular formula C16H11FN2O B1334362 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde CAS No. 36640-47-8

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

Cat. No. B1334362
CAS RN: 36640-47-8
M. Wt: 266.27 g/mol
InChI Key: FDTQMDRKRSBWKF-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that has been the subject of various studies due to its interesting chemical and physical properties. Pyrazole derivatives are known for their wide range of applications, including their use in pharmaceuticals, agrochemicals, and as materials for nonlinear optics .

Synthesis Analysis

The synthesis of pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as seen in the creation of similar compounds. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this reagent, and their structures were confirmed by various spectroscopic methods . Another study synthesized 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives through a multi-step reaction that also employed the Vilsmeier-Haack reaction . These methods are indicative of the synthetic routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using both experimental and theoretical methods. For example, the optimized molecular structure and vibrational frequencies of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The results were in agreement with experimental infrared bands, suggesting a reliable structure for the compound .

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions to form new derivatives. For instance, the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with different amines and CH-acids led to the formation of new derivatives of benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline . These reactions demonstrate the compound's versatility in synthesizing a wide array of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. Photophysical studies of a similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed variations in extinction coefficients and quantum yield in different solvents, indicating solvatochromic behavior . Additionally, the electron-donating and withdrawing effects of substituents on the pyrazole ring can significantly affect the photophysical properties, as seen in a study of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores . These findings are relevant to understanding the behavior of "1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde" in various environments.

Scientific Research Applications

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

    • Application Summary : This compound was synthesized and studied for its potential anti-breast cancer properties .
    • Methods of Application : The compound was synthesized via a two-step reaction. First, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Then, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
    • Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
  • 1-(4-Fluorophenyl)piperazine

    • Application Summary : This compound was used in the synthesis of N,N-disubstituted piperazine. It is a major metabolite of niaparazine, a sedative, hypnotic drug .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
    • Application Summary : The specific applications of this compound were not detailed in the source .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
    • Application Summary : The specific applications of this compound were not detailed in the source .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous. They can cause skin and eye irritation, and are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQMDRKRSBWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396676
Record name 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

CAS RN

36640-47-8
Record name 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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